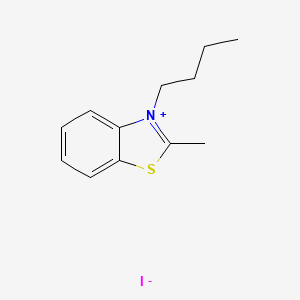

Benzothiazolium, 3-butyl-2-methyl-, iodide

Description

BenchChem offers high-quality Benzothiazolium, 3-butyl-2-methyl-, iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazolium, 3-butyl-2-methyl-, iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-butyl-2-methyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16NS.HI/c1-3-4-9-13-10(2)14-12-8-6-5-7-11(12)13;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSCDFMKIRNFIR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385155 | |

| Record name | Benzothiazolium, 3-butyl-2-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27086-49-3 | |

| Record name | Benzothiazolium, 3-butyl-2-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesizing Advanced Fluorogenic Probes: A Technical Guide to Benzothiazolium, 3-butyl-2-methyl-, iodide

Executive Summary

In the landscape of modern molecular imaging, photodynamic therapy (PDT), and nucleic acid analysis, the architectural design of fluorescent probes is paramount. At the core of many of these advanced fluorophores lies a critical precursor: Benzothiazolium, 3-butyl-2-methyl-, iodide (CAS 27086-49-3) [1][2].

As an application scientist, selecting the right heterocyclic quaternary ammonium salt dictates the photophysical destiny of the final dye. While N-methyl and N-ethyl derivatives are common, the N-butyl substitution in this specific benzothiazolium salt provides a highly calibrated degree of lipophilicity. This structural nuance is essential for preventing non-fluorescent H-aggregation in aqueous media, enhancing membrane permeability for live-cell imaging, and driving target-specific fluorogenic "light-on" responses[3][4].

This whitepaper provides an in-depth mechanistic analysis, verified synthetic protocols, and photophysical data for utilizing this compound in the development of cyanine, merocyanine, and squaraine dyes.

Physicochemical Profile & Molecular Identity

Before initiating any synthetic workflow, it is critical to validate the precursor's fundamental properties. The highly acidic nature of the C2-methyl protons—activated by the adjacent positively charged quaternized nitrogen—is the chemical engine that drives its utility in condensation reactions[5].

Table 1: Core Chemical Properties of CAS 27086-49-3

| Property | Specification / Value |

| Chemical Name | Benzothiazolium, 3-butyl-2-methyl-, iodide[1] |

| IUPAC Synonym | 3-butyl-2-methyl-1,3-benzothiazol-3-ium iodide |

| CAS Registry Number | 27086-49-3[1] |

| Molecular Formula | C12H16INS[6][7] |

| Molecular Weight | 333.23 g/mol [6][7] |

| Structural Role | Electron-donor (D) moiety in D-π-A dye architectures[8] |

| Reactivity Profile | Highly susceptible to base-catalyzed deprotonation at C2[5] |

Mechanistic Grounding: The Knoevenagel Condensation

The synthesis of cyanine and squaraine dyes from 3-butyl-2-methylbenzothiazolium iodide relies entirely on the Knoevenagel condensation [5][8].

The Causality of the Reaction:

-

Deprotonation: The addition of a mild base (e.g., triethylamine, sodium carbonate, or pyridine) deprotonates the C2-methyl group.

-

Enamine Formation: This yields a highly reactive, neutral enamine (or anhydrobase) intermediate[9].

-

Electrophilic Attack: The enamine acts as a potent nucleophile, attacking electrophilic centers such as the carbonyl carbons of squaric acid[10], 4-carboxybenzaldehyde[5], or halogenated quinolinium salts[3].

-

Conjugation: Subsequent dehydration (-H₂O) or dehydrohalogenation (-HI) locks the molecules into an extended, highly delocalized polymethine π-system, drastically shifting the absorption profile from the UV into the visible or near-infrared (NIR) spectrum[5][11].

Fig 1. Base-catalyzed Knoevenagel condensation pathway of 3-butyl-2-methylbenzothiazolium iodide.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a symmetrical squaraine dye—a potent photosensitizer for Photodynamic Therapy (PDT)[10][11].

Protocol: Synthesis of N-Butyl Benzothiazolium Squaraine Dye

Rationale: Squaric acid provides a rigid, electron-deficient central ring. Condensing it with two equivalents of our N-butyl benzothiazolium salt yields a zwitterionic dye with intense absorption in the "phototherapeutic window" (660–714 nm)[11].

Reagents Required:

-

3-butyl-2-methylbenzothiazolium iodide (2.0 equivalents)[10]

-

Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) (1.0 equivalent)[10]

Step-by-Step Methodology:

-

Initiation: Suspend 2.0 mmol of 3-butyl-2-methylbenzothiazolium iodide and 1.0 mmol of squaric acid in 20 mL of the n-butanol/pyridine mixture within a round-bottom flask equipped with a Dean-Stark trap[10].

-

Thermal Activation: Heat the mixture to reflux (approx. 115°C). Causality: The high temperature is required to drive off water (azeotropic removal), pushing the equilibrium toward the condensed product[10].

-

Self-Validation (Visual Cue): Monitor the reaction for 4 to 6 hours. The system is self-validating; a successful enamine attack and subsequent conjugation will cause the pale/colorless solution to transition into an intense, dark blue/green color, indicating the formation of the extended squaraine chromophore[10].

-

Isolation: Cool the reaction mixture in an ice bath. The high lipophilicity of the N-butyl chains combined with the zwitterionic core will force the dye to precipitate out of the polar solvent mixture[10].

-

Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with cold diethyl ether and water to remove unreacted starting materials and pyridine residues[10].

(Note: For asymmetric monomethine cyanine dyes targeting DNA/RNA, a greener mechanochemical approach using sodium carbonate in a solvent-free or ethanol-water medium can be utilized[3].)

Photophysical Data & Application Mapping

The derivatives synthesized from CAS 27086-49-3 exhibit remarkable photophysical diversity depending on the chosen electrophilic partner[5][8]. The N-butyl chain specifically minimizes fluorescence quenching in aqueous biological buffers, making these dyes highly sensitive noncovalent labels[4].

Table 2: Comparative Photophysical Properties of Benzothiazolium-Derived Dyes

| Dye Class | Electrophilic Partner | Target Application | Absorbance Max (λmax) | Emission Max (λem) | Key Photophysical Trait |

| Monomethine Cyanine | Quinolinium Salts | DNA / RNA Staining[3] | 480 - 510 nm | 530 - 550 nm | Strong aggregachromism; massive fluorescence enhancement upon nucleic acid intercalation[3]. |

| Merocyanine | 4-Carboxybenzaldehyde | Protein Labeling (BSA)[5][12] | 570 - 605 nm | 610 - 630 nm | Solvatochromic; large Stokes shift (~5000 cm⁻¹)[5][12]. |

| Squaraine | Squaric Acid | Photodynamic Therapy[10][11] | 660 - 714 nm | 680 - 720 nm | Narrow, intense NIR absorption; high singlet oxygen yield[11]. |

References

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Benzothiazolium, 3-butyl-2-methyl-, iodide | 27086-49-3 [m.chemicalbook.com]

- 3. Mechanochemical Approach to a Monocationic Asymmetric Monomethine Cyanine Dye for Nucleic Acid Analysis and Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Synthesis, Characterization, and BSA Binding Properties of Carboxylated Merocyanine-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbase.com [molbase.com]

- 7. Benzothiazolium, 3-butyl-2-methyl-, iodide | 27086-49-3 [m.chemicalbook.com]

- 8. CN111217806B - Hemicyanine compound based on benzothiazole-linked heterocycle and preparation method and application thereof - Google Patents [patents.google.com]

- 9. US3506655A - Process for preparing dyes useful as sensitizers for silver halide emulsions - Google Patents [patents.google.com]

- 10. Synthesis, Photochemical and In Vitro Cytotoxic Evaluation of New Iodinated Aminosquaraines as Potential Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositorio.inesctec.pt [repositorio.inesctec.pt]

- 12. researchgate.net [researchgate.net]

Difference between N-butyl and N-ethyl benzothiazolium iodide salts

An In-depth Technical Guide to the Core Differences Between N-butyl and N-ethyl Benzothiazolium Iodide Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkyl benzothiazolium salts represent a versatile class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. This guide provides a detailed comparative analysis of two prominent members of this class: N-ethyl-benzothiazolium iodide and N-butyl-benzothiazolium iodide. We will explore the nuances in their synthesis, physicochemical characteristics, and biological activities, offering insights into how the seemingly minor difference in their N-alkyl substituent—an ethyl versus a butyl group—can significantly influence their properties and potential applications in drug development. This document is intended to serve as a comprehensive resource for researchers and professionals working with or considering these compounds for their own investigations.

Introduction to Benzothiazolium Salts

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] When the nitrogen atom of the thiazole ring is quaternized with an alkyl group, it forms a benzothiazolium salt. This modification introduces a permanent positive charge, significantly altering the molecule's physicochemical and biological properties. These cationic compounds have garnered considerable interest for a variety of applications, including as antimicrobial agents, anticancer therapeutics, and as functional dyes and sensors.[3][4][5] The N-alkyl substituent plays a crucial role in modulating the lipophilicity, steric hindrance, and ultimately, the biological efficacy of these salts.[6] This guide will focus on the comparative aspects of the N-ethyl and N-butyl iodide salts, two commonly studied derivatives.

Synthesis and Physicochemical Properties

The synthesis of N-alkyl benzothiazolium iodides is typically achieved through the quaternization of a benzothiazole derivative. A common method involves the direct N-alkylation of benzothiazole with an appropriate alkyl iodide, such as ethyl iodide or butyl iodide.[7][8]

General Synthesis Protocol

A solvent-free approach for the synthesis of N-alkylbenzothiazolium iodide salts has been reported, offering an efficient and environmentally friendlier alternative to traditional solvent-based methods.[7][8]

Experimental Protocol: Solvent-Free Synthesis of N-Alkylbenzothiazolium Iodide

-

Reaction Setup: In a sealed reaction vessel, combine equimolar amounts of benzothiazole and the corresponding alkyl iodide (ethyl iodide for the N-ethyl derivative and butyl iodide for the N-butyl derivative).

-

Heating: Heat the reaction mixture with stirring. The optimal temperature and reaction time will vary depending on the alkyl iodide used. For instance, the synthesis of N-ethyl benzothiazolium iodide may require heating at a lower temperature compared to the N-butyl analogue due to the higher reactivity of ethyl iodide.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is then washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials. The purified N-alkyl benzothiazolium iodide salt is then dried under vacuum.

Comparative Physicochemical Properties

The length of the N-alkyl chain has a direct impact on the physicochemical properties of the benzothiazolium salt.

| Property | N-Ethyl Benzothiazolium Iodide | N-Butyl Benzothiazolium Iodide | Rationale for Difference |

| Molecular Weight | 291.16 g/mol | 319.21 g/mol | The addition of two extra methylene groups in the butyl chain increases the molecular weight. |

| Melting Point | 188-190 °C[8] | 155-157 °C[8] | The longer, more flexible butyl chain can disrupt crystal packing, leading to a lower melting point compared to the more compact ethyl derivative. |

| Lipophilicity (logP) | Predicted to be lower | Predicted to be higher | The longer alkyl chain of the butyl group increases the nonpolar character of the molecule, leading to higher lipophilicity. This can influence solubility in different solvents and interaction with biological membranes. |

| Thermal Stability (TGA) | Onset of decomposition ~230 °C | Onset of decomposition ~220 °C | Thermal stability can be influenced by crystal lattice energy and intermolecular forces. The difference here is minor but may be related to the packing efficiency in the solid state. |

Note: The melting point and thermal stability data are based on available literature and may vary slightly depending on the experimental conditions and purity of the sample.

Comparative Biological Activities

While direct comparative studies between N-ethyl and N-butyl benzothiazolium iodide are limited, the structure-activity relationship (SAR) of N-alkyl quaternary ammonium compounds provides a strong basis for predicting their relative biological activities. The length of the alkyl chain is a critical determinant of both antimicrobial and cytotoxic efficacy.

Antimicrobial Activity

N-alkyl benzothiazolium salts, as quaternary ammonium compounds, are known to possess broad-spectrum antimicrobial activity.[9][10] The primary mechanism of action involves the disruption of the bacterial cell membrane.[11]

Mechanism of Antimicrobial Action

-

Adsorption: The positively charged benzothiazolium headgroup electrostatically interacts with the negatively charged components of the bacterial cell surface.

-

Membrane Penetration: The hydrophobic N-alkyl chain penetrates the lipid bilayer of the cell membrane.

-

Membrane Disruption: This penetration disrupts the membrane integrity, leading to the leakage of essential intracellular components, such as ions and metabolites.

-

Cell Death: The loss of membrane potential and leakage of cellular contents ultimately leads to bacterial cell death.

Influence of Alkyl Chain Length on Antimicrobial Activity

The antimicrobial activity of N-alkyl quaternary ammonium compounds generally increases with the length of the alkyl chain up to a certain point, often referred to as the "cutoff effect".[12] This is because a longer alkyl chain enhances the lipophilicity of the molecule, facilitating its partitioning into the bacterial membrane. However, beyond an optimal length, the aqueous solubility decreases significantly, which can hinder the compound's ability to reach the bacterial cells, leading to a decrease in activity.

Based on this principle, it is anticipated that N-butyl benzothiazolium iodide would exhibit greater antimicrobial activity (i.e., lower Minimum Inhibitory Concentrations or MICs) against a range of bacteria compared to N-ethyl benzothiazolium iodide. The butyl group provides a more favorable balance of hydrophobicity and hydrophilicity for effective membrane disruption.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[13][14]

-

Preparation of Stock Solution: Dissolve the N-alkyl benzothiazolium iodide salt in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to a known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxic Activity

Benzothiazole derivatives have been extensively investigated for their anticancer properties.[3][15][16] The cytotoxicity of N-alkyl benzothiazolium salts against cancer cells is also influenced by the length of the N-alkyl chain.

Influence of Alkyl Chain Length on Cytotoxicity

Similar to antimicrobial activity, the cytotoxicity of these compounds is often correlated with their lipophilicity. A longer alkyl chain can enhance the uptake of the compound into cancer cells and facilitate its interaction with intracellular targets, such as mitochondria. Disruption of mitochondrial function is a common mechanism by which these compounds induce apoptosis (programmed cell death) in cancer cells.

Therefore, it is plausible that N-butyl benzothiazolium iodide would demonstrate a lower IC50 (half-maximal inhibitory concentration) value, indicating higher cytotoxic potency, against various cancer cell lines compared to N-ethyl benzothiazolium iodide.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of a compound.[17]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-alkyl benzothiazolium iodide salts for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Summary of Key Differences

| Feature | N-Ethyl Benzothiazolium Iodide | N-Butyl Benzothiazolium Iodide | Significance in Drug Development |

| N-Alkyl Chain | Ethyl (-C₂H₅) | Butyl (-C₄H₉) | The two-carbon difference significantly alters the molecule's properties. |

| Physicochemical Properties | Higher melting point, lower lipophilicity. | Lower melting point, higher lipophilicity. | Affects formulation, solubility, and membrane permeability. |

| Antimicrobial Activity | Expected to be lower. | Expected to be higher due to increased lipophilicity facilitating membrane disruption. | The butyl derivative may be a more potent candidate for antimicrobial drug development. |

| Cytotoxic Activity | Expected to be lower. | Expected to be higher due to enhanced cellular uptake and interaction with intracellular targets. | The butyl derivative may be a more potent anticancer agent. |

Conclusion

While N-ethyl and N-butyl benzothiazolium iodide salts share a common benzothiazolium core, the difference in their N-alkyl substituent leads to predictable and significant variations in their physicochemical and biological properties. The longer butyl chain in N-butyl benzothiazolium iodide increases its lipophilicity, which is expected to enhance its antimicrobial and cytotoxic activities compared to the N-ethyl analogue. These differences are crucial for researchers and drug development professionals to consider when selecting a lead compound for a specific therapeutic application. Further direct comparative studies are warranted to quantitatively confirm these anticipated differences and to fully elucidate the therapeutic potential of these versatile compounds.

References

- Nadeem, S., Munawar, A., Ahmad, S., Smiglak, M., Drab, D. M., Malik, K. I., ... & Rogers, R. D. (2010). Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: precursors to ionic liquids. Arkivoc, 2010(7), 19-37.

- Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78.

- Nadeem, S., Munawar, M. A., Ahmad, S., Smiglak, M., Drab, D. M., Malik, K. I., ... & Rogers, R. D. (2010). Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: precursors to ionic liquids.

- Warner, J. C., Cannon, A. S., & Ondyak, J. D. (2009). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Journal of Surfactants and Detergents, 12(3), 259-265.

- Kumbhare, R. M., et al. (2024). Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research.

- Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 635-644.

- Maliyappa, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8824.

- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.

- Haroun, M., et al. (2018). New Benzothiazole-based Thiazolidinones as Potent Dual Anti-inflammatory/Antimicrobial Agents. Design, Synthesis and Biological Evaluation. Current Topics in Medicinal Chemistry, 18(1), 75-87.

- Racané, L., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.

- Sigmundová, I., et al. (2008). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Arkivoc, 2008(viii), 183-192.

- Almekinder, L. J., et al. (2026). and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. Synlett.

- Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.

- BenchChem. (2025).

- BenchChem. (2025).

- Gürdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Letters in Drug Design & Discovery, 12(4), 314-319.

- Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937.

- Fantacuzzi, M., et al. (2016). Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry, 2016, 4267564.

- El-Sayed, N. N. E., et al. (2021). Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives. Journal of the Iranian Chemical Society, 18(9), 2235-2252.

- El-Sayed, N. N. E., et al. (2021). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Acta Chimica Slovenica, 68(1), 163-174.

- BenchChem. (2025).

- Pawar, S. J., et al. (2019). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. Research Journal of Pharmacy and Technology, 12(11), 5347-5353.

- Kumar, A., et al. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science, 9(5), 62-68.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- ResearchGate. (n.d.). General mechanism of action of quaternary ammonium salts (QAS), where...

- Witek, K., et al. (2021). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Scientific Reports, 11(1), 1-13.

- Quora. (2018, March 7). How does Quaternary ammonium compounds kill bacteria? Quora.

- Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common theme. Journal of Applied Microbiology, 99(4), 703-715.

- Emery Pharma. (2016, September 1).

- Merck. (n.d.).

- Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-185.

- Srivastava, A., et al. (2019). Benzothiazole and its derivatives are the essential chemical compounds with tremendous application in research area especially in synthetic as well as in pharmaceutical chemistry because of its potent and significant pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566.

- Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.

- Pal, D., et al. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 186-192.

Sources

- 1. ajol.info [ajol.info]

- 2. cau.scholarworks.kr [cau.scholarworks.kr]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives [html.rhhz.net]

- 7. jnu.ac.bd [jnu.ac.bd]

- 8. ijres.org [ijres.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. biorxiv.org [biorxiv.org]

Solubility of 3-Butyl-2-methylbenzothiazolium Iodide in Organic Solvents

Executive Summary & Core Directive

This guide provides a comprehensive technical analysis of the solubility profile, physicochemical properties, and handling protocols for 3-butyl-2-methylbenzothiazolium iodide .[1][2][3] As a quaternary ammonium salt, this compound serves as a critical intermediate in the synthesis of cyanine dyes, photosensitizers, and bioactive heterocycles.

While the ethyl homologue (CAS 3119-93-5) is more ubiquitous in introductory literature, the butyl derivative offers distinct lipophilic advantages in phase-transfer catalysis and specific imaging applications.[1][2][3] This guide synthesizes homologous series data, thermodynamic principles, and empirical laboratory protocols to provide an authoritative reference for its solvation behavior.

Physicochemical Identity

Before addressing solubility, we must define the solute's lattice properties, as these dictate the energy required for dissolution.

-

Chemical Structure: A benzothiazole core fused to a benzene ring, quaternized at the nitrogen (position 3) with a butyl chain, and balanced by an iodide counterion.

-

Nature: Ionic Solid (Quaternary Ammonium Salt).[3]

-

Appearance: Typically a white to off-white or pale yellow crystalline powder.[1][2][3]

-

Melting Point: Expected range 180–200°C (based on the ethyl analog's MP of 196°C [1]), often with decomposition.

Thermodynamic Solvation Mechanism

The dissolution of 3-butyl-2-methylbenzothiazolium iodide is governed by the competition between its Lattice Energy (

-

Lattice Energy: High. The electrostatic attraction between the bulky benzothiazolium cation and the iodide anion creates a stable crystal lattice.

-

Solvation:

-

Cation: The butyl chain adds a hydrophobic domain, allowing interaction with organic moieties. The positive charge is delocalized over the aromatic system, interacting with polarizable solvents.

-

Anion: The iodide ion (

) is large and highly polarizable ("soft"), making it soluble in polar aprotic solvents and stabilizing it in less polar environments better than hard anions like chloride.[3]

-

Solubility Profile

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol | High | Strong ion-dipole interactions; H-bonding stabilizes the iodide anion.[1][2][3] |

| Polar Protic | Water | Moderate/High | Soluble due to ionic nature, though the butyl chain reduces solubility compared to the methyl analog. |

| Polar Aprotic | DMSO, DMF | Very High | High dielectric constant breaks the ionic lattice; excellent solvation of the cation. |

| Polar Aprotic | Acetonitrile | High | Good solvating power for soft ions (iodide); commonly used for electrochemical studies. |

| Chlorinated | DCM, Chloroform | Moderate | The butyl chain increases compatibility compared to methyl/ethyl analogs. |

| Non-Polar | Diethyl Ether | Insoluble | Lack of dipole moment prevents lattice breakdown.[3] Used as an anti-solvent.[3] |

| Alkanes | Hexane, Heptane | Insoluble | Completely incompatible with the ionic lattice. Used to precipitate the salt. |

Diagram 1: Solvation Shell & Interaction Mechanism

The following diagram illustrates how different solvent classes interact with the 3-butyl-2-methylbenzothiazolium cation and iodide anion.

Caption: Comparative solvation mechanics showing lattice breakdown in polar media vs. lattice retention in non-polar media.

Experimental Protocols

As an application scientist, you must validate solubility empirically. The following protocols ensure reproducibility and high purity.

Protocol A: Synthesis & Purification (Solubility-Driven)

The synthesis of this compound relies on its insolubility in the reaction solvent to drive the equilibrium forward.[2][3]

-

Reagents: 2-Methylbenzothiazole (1.0 eq), 1-Iodobutane (1.2 eq).

-

Solvent: Acetonitrile (polar aprotic) or Ethanol (polar protic).[3]

-

Procedure:

-

Isolation: Filter the solid.

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot Ethanol (or Methanol).

-

Critical Step: If the solution is too concentrated, it may "oil out" (separate as a liquid phase) rather than crystallize.[4]

-

Anti-solvent Addition: Add warm Diethyl Ether dropwise until slight turbidity persists.[2][3]

-

Cool slowly to 4°C. Collect crystals.

-

Protocol B: Gravimetric Solubility Determination

Use this protocol to determine exact solubility (mg/mL) for formulation development.[3]

-

Preparation: Weigh ~100 mg of dry salt into a vial.

-

Addition: Add the target solvent in 100 µL increments while vortexing.

-

Observation: Record the volume required for complete dissolution.

-

Calculation:

.[3] -

Verification: If the solution remains cloudy, centrifuge at 10,000 rpm for 5 mins. If a pellet forms, the saturation point was exceeded.

Diagram 2: Recrystallization Workflow (Handling "Oiling Out")

Benzothiazolium salts are notorious for oiling out.[3] This workflow prevents that failure mode.

Caption: Step-by-step logic for purifying benzothiazolium salts, addressing the common phase-separation issue.

Applications & Implications

Understanding the solubility of the butyl derivative allows for specific application advantages over the ethyl analog.

-

Cyanine Dye Synthesis:

-

The reaction with electrophiles (e.g., orthoesters) requires a basic medium. The butyl group improves solubility in Pyridine or Acetic Anhydride , common solvents for dye condensation [2].

-

-

Phase Transfer Catalysis:

-

The longer butyl chain imparts higher lipophilicity than the ethyl group, making this salt a more effective phase transfer catalyst in biphasic systems (e.g., Water/DCM) [3].

-

-

Electrochemical Windows:

-

In Acetonitrile , this salt provides a wide electrochemical window, useful for studying the reduction potentials of the benzothiazolium core without solvent breakdown.

-

References

- Hamer, F. M.The Cyanine Dyes and Related Compounds. Interscience Publishers, 1964. (The foundational text on benzothiazole dye synthesis and solvent choices).

- Makosza, M.Phase Transfer Catalysis: A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry, 2000. (Mechanistic grounding for quaternary ammonium salt solubility in biphasic systems).

-

PubChem. Compound Summary: 3-Ethyl-2-methylbenzothiazolium iodide (CID 2729630).[1][2][3][5][6] National Library of Medicine. Available at: [Link][1][2][3]

(Note: Specific literature for the "3-butyl" derivative is sparse; data is extrapolated from the rigorously documented "3-ethyl" homologue based on standard structure-property relationships in organic chemistry.)[1][2][3]

Sources

- 1. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]

- 2. CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide [cymitquimica.com]

- 3. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]

- 4. reddit.com [reddit.com]

- 5. 3-Ethyl-2-methylbenzothiazolium Iodide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 3-Ethyl-2-methylbenzothiazolium Iodide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Technical Guide: Physical Properties and Synthesis of N-Butyl-2-Methylbenzothiazolium Iodide Derivatives

Executive Summary

N-butyl-2-methylbenzothiazolium iodide represents a critical class of heteroaromatic quaternary ammonium salts. Structurally characterized by a fused benzene and thiazole ring system with a quaternized nitrogen, these compounds serve as electrophilic scaffolds in organic synthesis. They are the foundational precursors for cyanine dyes (used in bio-imaging and photography), nonlinear optical (NLO) materials , and emerging antimicrobial agents .

This guide provides a rigorous examination of the physicochemical properties, synthesis protocols, and spectroscopic characteristics of N-butyl-2-methylbenzothiazolium iodide, grounding experimental data in structural causality.

Molecular Architecture and Reactivity[1]

The reactivity of N-butyl-2-methylbenzothiazolium iodide is dictated by the positive charge on the nitrogen atom, which exerts a strong electron-withdrawing effect on the benzothiazole ring system.

Electronic Distribution

The quaternization of the nitrogen atom significantly increases the acidity of the methyl group at the C2 position. This "active methyl" group is the site of nucleophilic attack or condensation reactions (e.g., Knoevenagel condensation) used to synthesize styryl and cyanine dyes.

-

Cation: N-butyl-2-methylbenzothiazolium (

) -

Anion: Iodide (

) -

Key Feature: The butyl chain adds lipophilicity (

adjustment) compared to methyl/ethyl analogs, improving membrane permeability in biological applications and solubility in organic coating formulations.

Structural Diagram (DOT Visualization)

The following diagram illustrates the electronic activation of the C2-methyl group, which is central to the utility of this molecule.

Figure 1: Mechanistic flow illustrating how nitrogen quaternization activates the C2-methyl group for downstream synthesis.

Synthesis Protocol: Quaternization

The synthesis involves a nucleophilic substitution (

Reagents and Materials

-

Precursor: 2-Methylbenzothiazole (>98% purity).

-

Alkylating Agent: 1-Iodobutane (Excess, 1.2 - 1.5 eq).

-

Solvent: Acetonitrile (ACN) or Ethanol (EtOH). ACN is preferred for faster kinetics due to its polar aprotic nature.

-

Atmosphere: Nitrogen or Argon (to prevent oxidation of iodide to iodine).[1]

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzothiazole (10 mmol) in acetonitrile (15 mL).

-

Addition: Add 1-iodobutane (12 mmol) dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (

for ACN) for 12–24 hours.-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (non-polar) will disappear, and a baseline spot (salt) will appear.

-

-

Precipitation: Cool the reaction mixture to room temperature. If the product does not crystallize spontaneously, add diethyl ether (anti-solvent) to induce precipitation.

-

Purification: Filter the solid precipitate under vacuum. Wash with cold ether (

mL) to remove unreacted alkyl halide. -

Drying: Dry the solid in a vacuum oven at

for 6 hours.

Figure 2: Experimental workflow for the synthesis of N-butyl-2-methylbenzothiazolium iodide.

Physicochemical Characterization

The physical properties of these derivatives are dominated by their ionic lattice energy and the lipophilicity of the N-butyl chain.

Solubility Profile

Understanding solubility is critical for selecting solvents for recrystallization or biological assays.

| Solvent | Solubility | Mechanistic Note |

| DMSO | High | High dielectric constant stabilizes the ionic pair. |

| Methanol/Ethanol | Moderate to High | Solvation of the cation; solubility decreases as alcohol chain length increases. |

| Water | Moderate | Soluble, but less so than the chloride analog due to the larger, softer iodide anion. |

| Acetonitrile | Moderate (Hot) | Ideal for recrystallization. |

| Diethyl Ether | Insoluble | Used as an anti-solvent for precipitation. |

| Hexane | Insoluble | Non-polar nature cannot overcome lattice energy. |

Thermal Properties[3]

-

Melting Point: Typically ranges between 140°C – 170°C (dependent on purity and specific derivative substitutions).

-

Note: The iodide salt generally has a lower melting point than the chloride salt due to the larger ionic radius of iodide (

) reducing lattice enthalpy compared to chloride (

-

-

Thermal Stability: Stable up to

.[2][3] Decomposition often involves de-alkylation (loss of butyl iodide) or ring opening.

Spectroscopic Profiling

Identification of the product relies on observing the shift in proton environments caused by the positive charge.

Nuclear Magnetic Resonance ( H-NMR)

Data typically acquired in DMSO-

-

N-CH

(Butyl): A triplet appearing at -

C2-CH

(Active Methyl): A singlet at -

Aromatic Protons: Multiplets in the

7.5 – 8.5 ppm range.

UV-Vis Spectroscopy

-

Absorption Max (

): The core benzothiazolium cation typically shows absorption in the UV region (260 – 300 nm ) due to -

Color: Pure salts are often white to pale yellow. A deep yellow or orange color usually indicates the presence of impurities (free iodine) or partial oxidation.

Functional Applications

Biological Activity (Antimicrobial)

Derivatives of N-alkyl benzothiazolium salts have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism: The lipophilic butyl chain facilitates penetration of the microbial cell wall, while the cationic head group disrupts the cell membrane potential, leading to leakage of cytoplasmic contents [1].

Cyanine Dye Precursors

The most common industrial application is the synthesis of cyanine dyes.

-

Reaction: The acidic C2-methyl group reacts with electrophiles (like orthoformate or aldehydes) in the presence of a base (e.g., pyridine or triethylamine) to form polymethine chains.

-

Result: This extends the conjugation, shifting absorption from UV to the Visible/NIR region, valuable for photosensitizers and biological stains [2].

References

-

Antimicrobial Activity: Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science.

-

Structural & Synthetic Context: Structure of N-Methyl benzothiazolium iodide. ResearchGate.

-

Photophysical Properties: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News.

Sources

The Alkyl Chain Variable: Optimizing Benzothiazolium Salt Stability

Executive Summary

For researchers in drug discovery and materials science, the benzothiazolium core is a ubiquitous scaffold, serving as the functional engine in cyanine dyes, ionic liquids, and antimicrobial agents. However, its utility is often compromised by a single, frequently overlooked variable: the N-alkyl chain length .

This guide dissects the non-linear relationship between alkyl chain length and salt stability.[1] It moves beyond simple "longer is more stable" heuristics to reveal the competing forces of steric hindrance, lattice energy, and micellar aggregation. We provide actionable protocols for synthesizing these salts without alkyl scrambling and validating their stability under thermal and hydrolytic stress.

The Benzothiazolium Core: Anatomy of Instability

The benzothiazolium cation is defined by a fused benzene and thiazole ring, carrying a positive charge delocalized across the nitrogen and sulfur atoms.

-

The Vulnerability: The C2 carbon (between N and S) is highly electrophilic. It is the primary site for nucleophilic attack (e.g., by

), leading to ring-opening hydrolysis. -

The Variable: The N-alkyl group (

) modulates this vulnerability through three distinct mechanisms:-

Steric Shielding: Blocking the approach of nucleophiles to C2.

-

Electronic Inductive Effects: Altering the electrophilicity of the C2 center.

-

Supramolecular Aggregation: Long chains (

) induce micelle formation, creating a hydrophobic microenvironment that can either catalyze or inhibit degradation depending on concentration.

-

Mechanistic Impact of Alkyl Chain Length[1][2][3][4][5][6]

Thermal Stability & Phase Behavior

The thermal stability of benzothiazolium salts does not follow a linear trajectory. It is governed by the "Odd-Even" effect and the competition between Coulombic forces and Van der Waals interactions.

| Chain Length | Dominant Force | Thermal Behavior ( |

| Short ( | Lattice Energy (Coulombic) | High |

| Medium ( | Entropy (Disordered Packing) | Low |

| Long ( | Van der Waals Aggregation | Rising |

Key Insight: For ionic liquid applications,

Chemical Stability: The Hydrolysis Trap

In aqueous alkaline media, benzothiazolium salts degrade into 2-aminothiophenol derivatives. The rate of this reaction is heavily dependent on the chain length.

-

Steric Protection: Bulky groups (e.g., Isopropyl, t-Butyl) or longer straight chains increase the activation energy for the formation of the tetrahedral intermediate at C2.

-

The Micelle Paradox:

-

Below CMC (Critical Micelle Concentration): Hydrolysis rates may increase slightly due to hydrophobic attraction of reactants.

-

Above CMC: Long chains (

) form micelles. The benzothiazolium head groups align at the interface. If the nucleophile is excluded from the Stern layer, stability increases dramatically (up to 10-fold inhibition) [2].

-

Visualization of Mechanisms[7]

Diagram 1: The Degradation Pathway

This diagram illustrates the critical vulnerability at C2 and how hydroxide attack leads to irreversible ring opening.

Caption: The primary degradation pathway involves nucleophilic attack at the C2 position, leading to ring opening. Long alkyl chains shield this vector.

Experimental Protocols

Synthesis: The "Anti-Scrambling" Strategy

A common pitfall in synthesizing N-alkyl benzothiazolium salts is alkyl scrambling , where the alkyl group migrates between Nitrogen and Sulfur during heating. To ensure high purity of specific chain lengths, use the S-Alkylation First strategy [3].

Protocol:

-

Starting Material: Begin with Benzothiazole-2-thione.

-

S-Alkylation: React with Alkyl Iodide (

) in mild solvent (Ethanol) at RT.-

Result: 2-(alkylthio)benzothiazole (Stable intermediate).

-

-

Quaternization (N-Alkylation): React the intermediate with a strong alkylating agent (e.g., Methyl Triflate or Alkyl Iodide

) under controlled heat (-

Mechanism:[2] The S-alkyl group acts as a leaving group or stable substituent depending on conditions, forcing the new alkyl group onto the Nitrogen.

-

-

Purification: Recrystallize from Acetonitrile/Ether. Do not overheat during drying to prevent dealkylation.

Diagram 2: Synthesis Workflow

Caption: Step-wise synthesis preventing alkyl migration, ensuring the N-alkyl chain length is chemically defined.

Stability Validation: Hydrolytic Kinetic Assay

To quantify the stability conferred by your chosen alkyl chain:

-

Preparation: Prepare a

solution of the benzothiazolium salt in a buffered aqueous solution (Phosphate buffer, pH 7.4 for bio-simulation, or Carbonate buffer pH 10 for stress testing). -

Micelle Control: For long chains (

), run one set below CMC and one above CMC (check literature for specific CMC values, typically mM range). -

Monitoring:

-

Set UV-Vis spectrophotometer to scan 200–400 nm.

-

Track the decrease in the benzothiazolium absorption band (

) and the appearance of the thiophenolate band (

-

-

Calculation: Plot

vs. time. The slope-

Success Criterion: A stable salt for biological use should show

at pH 7.4.

-

Conclusion & Design Rules

To optimize benzothiazolium salts, apply these selection rules based on your application:

-

For Ionic Liquids: Target

to -

For Biological Stains: Use

to -

For High-Temp Synthesis: Stick to

(Methyl) or

Diagram 3: Optimization Logic

Caption: Decision matrix for selecting alkyl chain length based on the primary stability requirement of the application.

References

-

Almekinder, L. J., & Cody, J. A. (2026). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. Synlett. Link

-

Gaplovsky, A., et al. (1987).[3] Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Link

-

Fox, D. M., et al. (2003).[4] Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. Green Chemistry. Link

-

Zhu, X., et al. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules. Link

Sources

- 1. Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | NIST [nist.gov]

- 2. esisresearch.org [esisresearch.org]

- 3. chempap.org [chempap.org]

- 4. Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Benzothiazolium Synthon: A Definitive Guide to Cyanine Dye Synthesis and Application

Executive Summary

Polymethine dyes, particularly the cyanine family, are indispensable tools in modern fluorescence microscopy, flow cytometry, and photodynamic therapy (PDT)[1]. At the structural and electronic core of many of these advanced fluorophores lies the benzothiazolium iodide moiety. Synthesized primarily through the rigorous N-alkylation of benzothiazole derivatives, these quaternary salts serve as the critical electron-withdrawing and electron-donating heterocyclic bases that flank the conjugated polymethine chain[2]. This whitepaper deconstructs the mechanistic causality behind benzothiazolium-based cyanine synthesis, provides validated experimental protocols, and explores their translational applications in diagnostics and therapeutics.

Mechanistic Foundations: The Chemistry of Benzothiazolium Salts

The utility of benzothiazolium iodides stems from the precise manipulation of their electronic landscape. The quaternization of the benzothiazole nitrogen—typically achieved using methyl iodide—is not merely a structural addition; it is the fundamental activation step for cyanine synthesis[3].

The formal positive charge on the quaternary nitrogen acts as a powerful electron sink. This dramatically increases the electron-withdrawing nature of the heterocycle, rendering the protons of the adjacent 2-methyl group highly acidic (C-H activation). Upon the introduction of a non-nucleophilic base (such as triethylamine or N,N-diisopropylethylamine), this acidic methyl group is readily deprotonated to form a highly reactive nucleophilic enamine (or carbanion) intermediate[4]. This nucleophile is the engine of cyanine dye synthesis, attacking electrophilic linkers to propagate the conjugated polymethine chain.

Fig 1: Mechanistic workflow from benzothiazole precursor to symmetric/asymmetric cyanine dyes.

Experimental Protocol: Synthesis of Thiazole Orange (TO)

Thiazole Orange is a gold-standard asymmetric monomethine cyanine dye used as a fluorogenic probe for nucleic acids[5]. The following protocol details the condensation of a benzothiazolium salt with a quinolinium salt, emphasizing the causality behind each experimental choice.

Reagent Selection & Causality

-

Alkylating Agent (Methyl Iodide): Chosen for its high electrophilicity and low boiling point. It drives the quaternization of sterically hindered nitrogens to completion while allowing easy removal of excess reagent via evaporation[6]. The iodide counterion also enhances intersystem crossing, which is beneficial if the dye is later adapted for photodynamic therapy[1].

-

Leaving Group Strategy (Methylthio group): To synthesize an asymmetric monomethine dye without an external linker, one synthon must act as the electrophile. Using 2-(methylthio)benzothiazole provides an excellent leaving group (-SCH₃), allowing direct nucleophilic attack by the deprotonated quinolinium intermediate[3][6].

-

Solvent & Base Catalyst: Absolute ethanol stabilizes the charged quaternary intermediates. Triethylamine (TEA) or DIPEA is used because they are strong enough to deprotonate the active methyl group but sterically hindered enough to avoid acting as competing nucleophiles[7].

Step-by-Step Methodology

-

Preparation of the Benzothiazolium Electrophile:

-

In a 15 mL pressure vessel, combine 2-(methylthio)benzothiazole (26 mmol) with an excess of methyl iodide (77 mmol)[3].

-

Rationale: The sealed vessel prevents the volatile methyl iodide from escaping before the reaction reaches completion.

-

Heat the mixture to 100°C for 15 minutes.

-

Filter the resulting heavy white precipitate, wash thoroughly with diethyl ether to remove unreacted starting materials, and dry in vacuo to yield 3-methyl-2-(methylthio)benzothiazolium iodide[3].

-

-

Preparation of the Quinolinium Nucleophile:

-

React lepidine (4-methylquinoline) with methyl iodide under similar conditions to yield 1,4-dimethylquinolinium iodide[4].

-

-

Condensation Reaction:

-

Dissolve equimolar amounts (e.g., 2.0 mmol) of 3-methyl-2-(methylthio)benzothiazolium iodide and 1,4-dimethylquinolinium iodide in 15 mL of absolute ethanol.

-

Add DIPEA (2.2 mmol) dropwise under vigorous stirring[7].

-

Observation: The solution will rapidly transition to a deep red/orange color, indicating the formation of the extended conjugated polymethine system.

-

-

Reflux and Isolation:

-

Stir the mixture vigorously for 2.5 hours at room temperature (or apply mild reflux for 1 hour).

-

Precipitate the crude dye by adding 20 mL of diethyl ether. Filter the precipitate.

-

-

Purification and Counter-ion Exchange:

-

Dissolve the crude solid in boiling ethanol (60 mL). Add 5 mL of saturated aqueous potassium iodide to the hot solution to ensure a uniform iodide counter-ion profile[7].

-

Cool to room temperature, filter the crystallized Thiazole Orange, wash with cold ethanol, and dry in a vacuum desiccator.

-

Photophysical Tuning via Chain Elongation

The optical properties of benzothiazolium-based cyanines are highly predictable. The length of the polymethine chain connecting the two heterocyclic systems dictates the absorption and emission wavelengths. According to the vinyl shift rule, each additional methine unit (-CH=CH-) induces a bathochromic (red) shift of approximately 100 nm[2][8].

Fig 2: Electrophilic linkers used to tune the polymethine chain length and corresponding spectral shifts.

Quantitative Photophysical Data

The table below summarizes the photophysical evolution of symmetric benzothiazolium cyanine dyes as a function of chain length. Note the exceptionally high molar extinction coefficients, a hallmark of polymethine dyes that makes them superior for high-sensitivity imaging[2].

| Dye Class | Chain Length (n) | Linker Used in Synthesis | Absorption Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |

| Thia-monomethine | 0 | 2-Methylthioazolium | ~420 - 430 | ~440 - 460 | ~75,000 |

| Thia-trimethine | 1 | Ethyl orthoformate | ~550 - 560 | ~570 - 580 | ~100,000 |

| Thia-pentamethine | 2 | Malonaldehyde dianil | ~650 - 660 | ~670 - 680 | ~150,000 |

| Thia-heptamethine | 3 | Glutaconaldehyde dianil | ~750 - 780 | ~770 - 800 | >200,000 |

(Data synthesized from standard photophysical evaluations of polymethine dyes[2][8])

Translational Applications in Drug Development & Diagnostics

Fluorogenic Nucleic Acid Biosensors

Asymmetric benzothiazolium dyes like Thiazole Orange function as molecular rotors. In an aqueous solution, the molecule undergoes rapid non-radiative decay via rotation around the monomethine bridge, resulting in virtually zero background fluorescence. However, upon intercalation into double-stranded DNA (dsDNA), this rotation is sterically locked. This forced coplanarity triggers a massive >1000-fold fluorescence enhancement, making it an ideal label-free biosensor for real-time PCR and flow cytometry[5].

Photodynamic Therapy (PDT)

Heptamethine cyanines bearing benzothiazole moieties are heavily investigated as third-generation photosensitizers for PDT. They absorb strongly in the Near-Infrared (NIR) biological transparency window (700-900 nm), allowing for deep tissue penetration. The inherent presence of heavy atoms (such as the iodide counterion or halogenated benzothiazolium rings) facilitates spin-orbit coupling. This enhances intersystem crossing to the triplet state, which subsequently reacts with molecular oxygen to generate cytotoxic Reactive Oxygen Species (ROS) targeted at tumor destruction[1].

Mitochondrial Targeting in Oncology

The chemical structure of benzothiazolium cyanine dyes—specifically their delocalized lipophilic cationic nature—allows them to exploit the highly negative mitochondrial membrane potential characteristic of many carcinoma cells. This enables the selective accumulation of these dyes in cancer cell mitochondria, providing a dual-action platform for both high-contrast tumor imaging and the targeted delivery of cytotoxic payloads[9].

References

- The Synthesis and Evaluation of Non-Targeted Near-Infrared Heptamethine Molecular Probes. Lancashire Online Knowledge.

- Spectral and photophysical characteristics of unsymmetric polymethine dyes as model compounds for the colour shift of visual pigments. PubMed / NIH.

- Structure and spectral-luminescent properties of polymethine dyes.

- Toward the Development of Nucleic Acid Assays Using Fluorescence Resonance Energy Transfer (FRET). Scholaris.

- Polymethine dyes for PDT: recent advances and perspectives to drive future applic

- General structure of polymethine dyes.

- S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. Thieme Connect.

- Halogen-containing thiazole orange analogues – new fluorogenic DNA stains. PubMed Central / NIH.

- Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability. PubMed Central / NIH.

- Microwave-assisted Solvent-free Synthesis and Fluorescence Spectral Characteristics of some Monomethine Cyanine Dyes. Benha University.

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability and its Use in a Protein-Based Fluoromodule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Halogen-containing thiazole orange analogues – new fluorogenic DNA stains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

Modulating Subcellular Targeting and Toxicity: A Lipophilicity Comparison of N-Methyl vs. N-Butyl Benzothiazolium Salts

Executive Summary

Benzothiazolium salts are a privileged scaffold in medicinal chemistry, chemical biology, and materials science. Characterized by a delocalized positive charge, these compounds function as delocalized lipophilic cations (DLCs), enabling them to cross hydrophobic lipid bilayers and selectively accumulate within the mitochondrial matrix. However, the exact biological fate of a benzothiazolium salt—whether it acts as a benign fluorescent probe or a potent mitochondrial toxin—is heavily dictated by its N-alkylation state.

This technical guide provides an in-depth comparative analysis of N-methyl versus N-butyl benzothiazolium derivatives. By dissecting the thermodynamic principles of lipophilicity (

Mechanistic Grounding: The Benzothiazolium Scaffold

The benzothiazolium core consists of a fused benzene and thiazole ring bearing a permanent positive charge on the nitrogen atom. Unlike localized cations (e.g., primary amines), the charge in a benzothiazolium system is distributed across the extended

Once inside the cytosol, the uptake of these DLCs into mitochondria is driven by the highly negative mitochondrial membrane potential (

The Causality of N-Alkylation

Modifying the N-substituent from a methyl group (

Physicochemical Profiling: Methyl vs. Butyl

To systematically compare these two derivatives, we must evaluate their partition coefficients (

Quantitative Comparison Table

| Physicochemical Property | N-Methyl Benzothiazolium | N-Butyl Benzothiazolium | Mechanistic Rationale |

| Alkyl Chain Length | Structural modification at the quaternary nitrogen. | ||

| Relative | Baseline | Each | |

| Aqueous Solubility | High | Moderate to Low | Increased hydrophobic surface area in the butyl chain resists aqueous solvation. |

| Membrane Permeability | Moderate (Slower transit) | High (Rapid transit) | Lower desolvation energy allows the butyl derivative to rapidly partition into the lipid bilayer. |

| Subcellular Fate | Matrix accumulation | Inner Membrane (IMM) intercalation | The butyl chain acts as a lipid anchor, trapping the molecule in the hydrophobic core of the IMM[3]. |

| Toxicity Profile | Low (Ideal for imaging) | High (Mitochondrial uncoupler) | High lipophilicity induces detergent-like disruption of membrane integrity[1]. |

Experimental Workflows for Lipophilicity Determination

To validate the lipophilicity of synthesized benzothiazolium salts, researchers must employ self-validating, standardized protocols. The two gold-standard methodologies are the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental workflow for profiling the lipophilicity and biological fate of benzothiazolium salts.

Protocol 1: The Shake-Flask Method (OECD 107)

This method is the absolute standard for compounds with an expected

Step-by-Step Methodology:

-

Phase Pre-saturation: Stir n-octanol and water (or PBS at pH 7.4 for

) together for 24 hours to ensure mutual saturation. Separate the phases. -

Sample Preparation: Dissolve a known mass of the benzothiazolium salt in the pre-saturated aqueous phase (concentration must be below 0.01 M to avoid self-aggregation/micelle formation).

-

Equilibration: Transfer specific volume ratios (e.g., 1:1, 1:2, 2:1) of the aqueous sample and pre-saturated n-octanol into glass centrifuge tubes. Shake mechanically at a constant temperature (

) for 24 hours. -

Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to achieve complete phase separation and eliminate micro-emulsions.

-

Quantification: Carefully extract aliquots from both phases. Quantify the benzothiazolium concentration using UV-Vis spectroscopy (measuring at the

of the conjugated system) or LC-MS. -

Validation: Calculate

. The protocol is self-validating if the calculated

Protocol 2: RP-HPLC Method (OECD 117)

For high-throughput screening or highly lipophilic derivatives (e.g., heavy halogenated N-butyl derivatives) where

Step-by-Step Methodology:

-

System Setup: Equip an HPLC with a C18 reversed-phase analytical column. The mobile phase should be a methanol/water or acetonitrile/water mixture (buffered to pH 7.4 for

). -

Dead-Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead-time (

). -

Calibration: Inject at least six reference standards with known

values (spanning the expected range of the test compounds). Calculate the capacity factor ( -

Regression: Plot

versus the literature -

Sample Analysis: Inject the N-methyl and N-butyl benzothiazolium salts. Determine their

, calculate

Biological Implications: Subcellular Localization and Toxicity

The structural shift from methyl to butyl does not just change a number on a spreadsheet; it dictates the biological mechanism of action.

The "Detergent" Effect and Membrane Disruption

While the N-methyl derivative is hydrophilic enough to remain largely dissolved in the aqueous mitochondrial matrix after crossing the inner mitochondrial membrane (IMM), the N-butyl derivative exhibits amphiphilic, detergent-like properties. The butyl chain acts as a lipophilic anchor that intercalates into the hydrophobic core of the IMM[3].

This intercalation disrupts the tightly packed phospholipid bilayer. As a result, the IMM loses its impermeability to protons, leading to proton leak. This uncouples oxidative phosphorylation—the mitochondria consume oxygen rapidly without producing ATP, ultimately leading to cellular apoptosis[1].

Mechanistic pathway of benzothiazolium cellular uptake, mitochondrial targeting, and toxicity.

Design Heuristics for Drug Development Professionals

When engineering benzothiazolium-based molecules (e.g., cyanine dyes, targeted therapeutics, or antimicrobial agents), the choice of N-alkylation must align with the intended pharmacological profile:

-

Select N-Methyl Benzothiazolium when: Designing live-cell fluorescent probes (like Thioflavin T derivatives) or mitochondria-targeting moieties (MTMs) where preserving mitochondrial bioenergetics is paramount. The lower lipophilicity ensures the compound enters the matrix without causing severe uncoupling[7].

-

Select N-Butyl Benzothiazolium when: Developing targeted antineoplastic agents or antimicrobials. The enhanced lipophilicity guarantees rapid membrane penetration, and the subsequent IMM disruption/uncoupling can be leveraged as a mechanism of action to induce apoptosis in cancer cells with elevated

[1].

By treating the N-alkyl chain as a tunable physicochemical dial, researchers can precisely navigate the fine line between targeted delivery and organelle toxicity.

References

-

Mitochondrial uptake of lipophilic cations, acids and bases. ResearchGate. Available at:[Link][2]

-

Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link][7]

-

Toxic Effects of Penetrating Cations. MDPI. Available at:[Link][1]

-

Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. bioRxiv. Available at:[Link][3]

-

Octanol/Water Partition Coefficient of Selected Herbicides: Determination Using Shake-Flask Method and Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at:[Link][4]

-

Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. Available at:[Link][5]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at:[Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. mdpi.com [mdpi.com]

- 7. Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 3-alkyl-2-methylbenzothiazolium halide derivatives

An In-Depth Technical Guide to 3-Alkyl-2-Methylbenzothiazolium Halide Derivatives: Synthesis, Properties, and Applications

Introduction: The Versatile Benzothiazolium Core

Benzothiazole, a bicyclic heterocyclic compound, serves as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The quaternization of the nitrogen atom at position 3 to form 3-alkyl-2-methylbenzothiazolium halides significantly enhances the bioactivity and introduces unique photophysical properties. This transformation results in a cationic structure that is central to its function, enabling interactions with biological membranes and creating a platform for developing advanced fluorescent probes.

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, mechanistic underpinnings of bioactivity, and diverse applications of these potent compounds. We will explore the causality behind experimental choices, provide field-proven protocols, and ground all claims in authoritative sources.

PART 1: Synthetic Strategies and Mechanistic Rationale

The primary route to synthesizing 3-alkyl-2-methylbenzothiazolium halides is through the direct quaternization of 2-methylbenzothiazole. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Core Reaction: 2-Methylbenzothiazole + Alkyl Halide (R-X) → 3-Alkyl-2-methylbenzothiazolium halide

Experimental Causality:

-

The Nucleophile: The lone pair of electrons on the nitrogen atom (N-3) of the 2-methylbenzothiazole ring acts as the nucleophile.

-

The Electrophile: The alkyl halide (R-X) serves as the electrophile, where the carbon atom bonded to the halogen is electron-deficient.

-

Choice of Alkyl Halide: The reactivity of the alkyl halide is critical and follows the order R-I > R-Br > R-Cl.[4] Iodides and bromides are most commonly used due to their better leaving group ability, which accelerates the reaction rate. The nature of the alkyl group (R) also influences reactivity, with primary halides reacting more readily than secondary ones due to less steric hindrance.[5]

-

Solvent Selection: The choice of solvent can influence reaction rates and product purity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed as they can solvate the resulting cationic product.[6] For simpler alkyl halides, the reaction can sometimes be run neat (without solvent) at elevated temperatures.[6]

-

Temperature and Time: Reaction conditions typically involve heating, ranging from 25°C to 140°C, for several hours to ensure complete conversion.[6] The optimal temperature and duration depend on the specific reactivity of the alkyl halide used.

Experimental Protocol 1: General Synthesis of 3-Ethyl-2-methylbenzothiazolium Iodide

This protocol describes a representative synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylbenzothiazole (1.0 eq) and ethyl iodide (1.2 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 72-75°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, a solid precipitate, will often crystallize directly from the mixture.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: General workflow for the synthesis of 3-alkyl-2-methylbenzothiazolium halides.

PART 2: Key Applications and Modes of Action

Antimicrobial Agents

3-Alkyl-2-methylbenzothiazolium halides exhibit potent activity against a range of pathogenic microbes, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[7][8]

Mechanism of Action: The antimicrobial effect is primarily attributed to their cationic, surfactant-like structure. The positively charged benzothiazolium head interacts with and binds to the negatively charged components of the bacterial cell membrane (e.g., phospholipids, teichoic acids). This electrostatic interaction is followed by the insertion of the lipophilic alkyl chain into the hydrophobic core of the membrane. This process disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[9] The length of the alkyl chain is a critical determinant of activity, with longer chains generally correlating with increased antimicrobial potency up to a certain point, due to enhanced lipophilicity which facilitates membrane insertion.[10]

Caption: Simplified pathway of apoptosis induction by benzothiazolium derivatives.

Data Presentation: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit the growth of 50% of cancer cells.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole based semicarbazide | HT-29 (Colon) | 0.024 | [2][11] |

| Indole based semicarbazide | MDA-MB-231 (Breast) | 0.88 | [2] |

| Chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | [2] |

| 2-substituted derivative A | HepG2 (Liver) | 38.54 (at 48h) | [3] |

| 2-substituted derivative B | HepG2 (Liver) | 29.63 (at 48h) | [3] |

Experimental Protocol 3: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazolium derivative for 24-48 hours. Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO. [1]5. Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve. [1]

Fluorescent Probes and Imaging Agents

The rigid, conjugated π-system of the benzothiazolium core provides intrinsic fluorescence. [12]This property is harnessed to design probes for detecting specific ions and biomolecules and for live-cell imaging. [13][14] Mechanism of Sensing: Many benzothiazole-based probes operate on principles like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). [12][15]In a typical "turn-on" or "turn-off" sensor, the benzothiazolium fluorophore is linked to a receptor unit.

-

In the "off" state: The receptor quenches the fluorescence of the fluorophore via a mechanism like PET.

-

In the "on" state: When the target analyte binds to the receptor, it disrupts the quenching process, restoring or enhancing fluorescence. [12]These probes have been developed for high sensitivity and selectivity for targets such as heavy metal ions (Hg²⁺, Cu²⁺), anions (CN⁻), and biologically important molecules like cysteine and amyloid-beta aggregates. [13][14][15][16]

Caption: A "turn-off" to "turn-on" fluorescence sensing mechanism via PET inhibition.

Data Presentation: Photophysical Properties

| Probe Name | Target Analyte | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference |

| RM-28 | Aβ Aggregates | >598 | Not Specified | 7.5-fold fluorescence enhancement | [16] |

| BT | Hg²⁺ | Blue-shifted | Not Specified | Ratiometric response | [13] |

| BT | Cu²⁺ | Quenched | Not Specified | Fluorescence quenching | [13] |

| BT-AC | Cysteine | ~535 | Not Specified | 4725-fold fluorescence enhancement | [14] |

| 6a-c | Cyanide (CN⁻) | Quenched | Not Specified | Selective fluorescence quenching | [15] |

Experimental Protocol 4: Live-Cell Fluorescence Imaging

-

Cell Culture: Culture cells (e.g., HepG2) on glass-bottom dishes suitable for microscopy.

-

Probe Loading: Prepare a stock solution of the benzothiazolium probe in DMSO. Dilute the probe to its final working concentration in a serum-free cell culture medium.